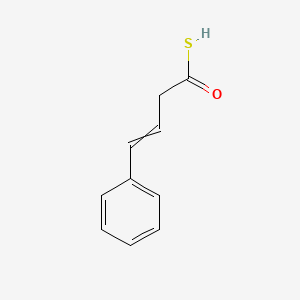

4-phenylbut-3-enethioic S-acid

Description

Properties

CAS No. |

1914-61-0 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.249 |

IUPAC Name |

4-phenylbut-3-enethioic S-acid |

InChI |

InChI=1S/C10H10OS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12) |

InChI Key |

SEUYMUDVXBSSGT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CCC(=O)S |

Synonyms |

(Z)-STYRYLTHIOACETIC ACID |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analog: 4-Amino-3-phenylbutyric Acid Hydrochloride

Structure: Replaces the thioic acid group with an amino (-NH$_2$) moiety and a carboxylic acid (-COOH) group. Properties:

- Pharmacological Activity: This compound (marketed as phenibut) acts as a GABA analogue, exhibiting nootropic and anxiolytic effects .

- Acidity: The carboxylic acid group (pKa ~2.5) is less acidic than thioic acids (pKa ~1–2), but the amino group (pKa ~9.5) introduces zwitterionic behavior in physiological conditions.

- Solubility : High water solubility due to ionic character, unlike the more lipophilic thioic acid derivative.

Structural Analog: 2,2-Dimethyl-4-phenylbut-3-enoic Acid

Structure : Features a carboxylic acid (-COOH) group and two methyl substituents at the 2-position.

Properties :

- Steric Effects : The dimethyl group increases steric hindrance, reducing reactivity in nucleophilic reactions compared to the unsubstituted thioic acid.

- Acidity : Carboxylic acid group (pKa ~4–5) is weaker than thioic acids, impacting salt formation and solubility.

- Thermal Stability : The conjugated double bond may enhance stability, similar to 4-phenylbut-3-enethioic S-acid .

Applications : Used in organic synthesis as a building block, whereas thioic acids are more specialized in metal coordination or catalysis.

Thiocarbamate Compounds

Structure : Contain a carbamothioic S-acid (-NHCOS-) group.

Properties :

- Fragmentation Patterns : Under electron impact mass spectrometry, thiocarbamates fragment into carbamothioic S-acid intermediates (e.g., m/z = 149 for O-alkyl derivatives) . This contrasts with this compound, which may produce phenyl-containing fragments (e.g., m/z = 77 for C$6$H$5^+$).

- Reactivity : Thiocarbamates are prone to hydrolysis, whereas thioic acids may exhibit greater stability due to aromatic conjugation.

Comparative Data Table

Research Findings and Analytical Insights

- Mass Spectrometry : Thiocarbamates and thioic acids both undergo sulfur-related fragmentation, but the latter’s phenyl group generates distinct aromatic ions (e.g., C$6$H$5^+$) .

- Biological Activity: Unlike 4-amino-3-phenylbutyric acid, this compound lacks documented neuroactive properties, highlighting the critical role of functional groups in pharmacology .

Preparation Methods

Reaction Overview

The most well-documented synthesis of 4-phenylbut-3-enethioic S-acid involves a nucleophilic substitution reaction between styryl bromide and thioglycolic acid. This method, detailed in a patent application (US 2003/0114538A1), achieves a high yield of 90% under optimized conditions.

Reaction Conditions and Procedure

-

Reagents :

-

Styryl bromide (1.0 mol)

-

Thioglycolic acid (1.2 mol)

-

Sodium hydroxide (NaOH, 2.5 mol)

-

Ethanol (solvent)

-

Hydrochloric acid (HCl, for neutralization)

-

-

Procedure :

-

Thioglycolic acid is dissolved in ethanol, and NaOH is added to deprotonate the thiol group.

-

Styryl bromide is introduced dropwise under reflux (78°C) for 4–6 hours.

-

The mixture is neutralized with dilute HCl, precipitating the product.

-

The crude product is filtered, washed with cold ethanol, and dried under vacuum.

-

-

Yield : 90%

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the thiolate anion (generated from thioglycolic acid and NaOH) attacks the electrophilic carbon in styryl bromide. The stereochemistry of the double bond in the styryl moiety is preserved, yielding the (Z)-isomer as the major product.

Oxidation of Thioether Precursors

Reaction Parameters

-

Reagents :

-

(Z)-Styrylthioacetic acid (1.0 mol)

-

Hydrogen peroxide (H₂O₂, 3.0 mol)

-

Acetic acid (solvent)

-

-

Procedure :

-

The thioether is dissolved in acetic acid.

-

H₂O₂ is added slowly at 0°C, and the mixture is stirred at ambient temperature for 12 hours.

-

The product is isolated via filtration and recrystallization.

-

Thioesterification via Soft-Enolization

Key Considerations

-

Catalysts : MgBr₂·OEt₂ or Zn(OTf)₂.

-

Bases : Tertiary amines (e.g., DBU) facilitate enolization.

-

Temperature : Reactions are typically conducted at –20°C to 0°C to suppress side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield | Conditions | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 90% | Reflux, 4–6 hours | High |

| Thioether Oxidation | 65% | Ambient, 12 hours | Moderate |

| Soft-Enolization | N/A | Low temperature | Experimental |

The nucleophilic substitution method outperforms others in yield and scalability, making it the preferred industrial route. Oxidation and enolization approaches remain niche due to lower yields or unproven efficacy.

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.